molecular formula C18H19NO4 B3268831 N-Cbz-4-methyl-L-phenylalanine CAS No. 49759-58-2

N-Cbz-4-methyl-L-phenylalanine

Cat. No.: B3268831
CAS No.: 49759-58-2
M. Wt: 313.3 g/mol
InChI Key: CSDULTGTPASESO-INIZCTEOSA-N
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Description

N-Cbz-4-methyl-L-phenylalanine, also known as (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a methyl group on the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cbz-4-methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of 4-methyl-L-phenylalanine with a benzyloxycarbonyl group. This can be achieved by reacting 4-methyl-L-phenylalanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Cbz-4-methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cbz-4-methyl-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a substrate in enzymatic studies and as a probe in biochemical assays.

    Medicine: It is utilized in the development of pharmaceutical compounds and as an intermediate in drug synthesis.

    Industry: It is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-Cbz-4-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

  • N-Cbz-L-phenylalanine
  • N-Cbz-4-chloro-L-phenylalanine
  • N-Cbz-4-nitro-L-phenylalanine

Comparison: N-Cbz-4-methyl-L-phenylalanine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. Compared to other N-Cbz-protected phenylalanine derivatives, the methyl group can provide steric hindrance and electronic effects that may alter the compound’s behavior in synthesis and biological applications .

Properties

IUPAC Name

(2S)-3-(4-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-9-14(10-8-13)11-16(17(20)21)19-18(22)23-12-15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDULTGTPASESO-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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